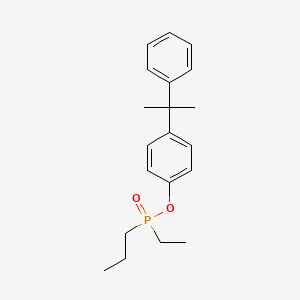
4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate is a chemical compound with a complex structure that includes both aromatic and phosphinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate typically involves multiple steps. One common method includes the reaction of 4-(2-Phenylpropan-2-yl)phenol with ethyl(propyl)phosphinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphonic acids, while reduction may produce phosphine derivatives.
Scientific Research Applications
4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenylpropan-2-yl)phenol: A precursor in the synthesis of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate.
Ethyl(propyl)phosphinic acid: Another precursor used in the synthesis.
Phosphonic acids: Compounds with similar functional groups and chemical properties.
Uniqueness
This compound is unique due to its specific combination of aromatic and phosphinate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
62846-40-6 |
|---|---|
Molecular Formula |
C20H27O2P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[ethyl(propyl)phosphoryl]oxy-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C20H27O2P/c1-5-16-23(21,6-2)22-19-14-12-18(13-15-19)20(3,4)17-10-8-7-9-11-17/h7-15H,5-6,16H2,1-4H3 |
InChI Key |
JAEBHUCHHSDNAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(CC)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















